Electron dominated thermoelectric response in MNiSn (M: Ti, Zr, Hf) half-Heusler alloys

Physical Chemistry Chemical Physics Pub Date: 2016-05-09 DOI: 10.1039/C6CP01786J

Abstract

We solve the transport equations of the electrons and phonons to understand the thermoelectric behaviour of the technologically important half-Heusler alloys MNiSn (M: Ti, Zr, Hf). Doping is simulated within the rigid band approximation. We clarify the origin of the electron dominated thermoelectric response and determine the carrier concentrations with maximal figures of merit. The phonon mean free path is studied to calculate the grain size below which grain refinement methods can enforce ballistic heat conduction to enhance the figure of merit.

Graphical abstract: Electron dominated thermoelectric response in MNiSn (M: Ti, Zr, Hf) half-Heusler alloys
Electron dominated thermoelectric response in MNiSn (M: Ti, Zr, Hf) half-Heusler alloys
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